molecular formula C25H19F3N2O5 B2832173 3-(4-methoxyphenoxy)-9-(pyridin-3-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 951925-90-9

3-(4-methoxyphenoxy)-9-(pyridin-3-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No. B2832173
CAS RN: 951925-90-9
M. Wt: 484.431
InChI Key: UGUHBVOCZIIBDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methoxyphenoxy)-9-(pyridin-3-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a useful research compound. Its molecular formula is C25H19F3N2O5 and its molecular weight is 484.431. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Structural Analysis :

    • The compound is involved in the synthesis of complex molecules, such as tetranuclear lanthanide(III) complexes, which demonstrate unique seesaw topologies and weak antiferromagnetic coupling, useful in magnetic studies (Goura et al., 2014).
    • It also plays a role in the docking and quantitative structure–activity relationship studies of various kinase inhibitors, where its derivatives are analyzed for molecular features contributing to high inhibitory activity (Caballero et al., 2011).
  • Chemical Reactions and Properties :

    • The compound is part of studies involving intramolecular reactions like Diels-Alder reactions, yielding compounds like dihydropyrano[2,3-b]pyridines, which are of interest in organic synthesis (Taylor & Macor, 1986).
    • Its derivatives are used in one-pot synthesis of molecules like oxazolo[4,5-b]pyridines, which are analyzed for their photophysical properties, indicating potential applications in organic semiconductors (Briseño-Ortega et al., 2018).
  • Magnetic and Optical Studies :

    • In magnetic studies, compounds containing this chemical structure are examined for their spin interactions in octahedral zinc complexes, contributing to the understanding of magnetic properties in coordination chemistry (Orio et al., 2010).
    • It is also a part of research on novel herbicides, where its analogues are synthesized for their herbicidal activity and interaction with biological systems (Nezu et al., 1996).
  • Drug Development and Pharmacology :

    • The compound and its derivatives are researched in the context of drug discovery, particularly as selective and orally efficacious inhibitors in the treatment of various health conditions (Schroeder et al., 2009).
    • It is included in studies focused on synthesizing star-shaped monomers for copolymers with applications in optoelectronics, demonstrating the versatility of this compound in material science and pharmacology (Ak & Toppare, 2009).

properties

IUPAC Name

3-(4-methoxyphenoxy)-9-(pyridin-3-ylmethyl)-2-(trifluoromethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19F3N2O5/c1-32-16-4-6-17(7-5-16)34-23-21(31)18-8-9-20-19(22(18)35-24(23)25(26,27)28)13-30(14-33-20)12-15-3-2-10-29-11-15/h2-11H,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUHBVOCZIIBDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC4=C3CN(CO4)CC5=CN=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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